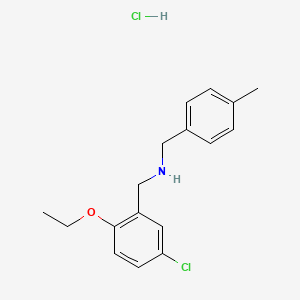![molecular formula C16H17N3O2 B5439953 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide](/img/structure/B5439953.png)
1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide, also known as PBP, is a synthetic compound that has been extensively studied for its potential use in scientific research. PBP is a proline derivative that has been shown to have a range of biochemical and physiological effects, making it an interesting target for further investigation. In We will also discuss future directions for research on this compound.
Wirkmechanismus
The mechanism of action of 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide is thought to involve binding to the proline-binding site of cyclophilin A, which can lead to changes in the conformation of the enzyme and its associated proteins. This can have downstream effects on a range of biological processes, including protein folding, signaling, and cell cycle regulation.
Biochemical and Physiological Effects:
1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the activity of cyclophilin A and its associated proteins. 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has also been shown to have anti-inflammatory effects, and may have potential as a therapeutic agent for a range of inflammatory diseases. Additionally, 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has been shown to have antiviral activity against HIV-1 and other viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide for lab experiments is its specificity for the proline-binding site of cyclophilin A, which allows for targeted manipulation of this enzyme and its associated proteins. However, 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide can be difficult to synthesize and purify, which can limit its use in some experimental settings. Additionally, the effects of 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide can be context-dependent, and may vary depending on the specific biological system being studied.
Zukünftige Richtungen
There are a range of future directions for research on 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide, including further exploration of its mechanism of action and its potential therapeutic applications. Additionally, there is potential for the development of new analogs of 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide with improved properties, such as increased specificity or potency. Finally, 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide may have potential as a tool for studying the role of proline derivatives in a range of biological processes, and further research in this area could lead to new insights into the fundamental mechanisms of life.
Synthesemethoden
The synthesis of 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide involves the reaction of N-Boc-proline with 4-(1H-pyrrol-1-yl)benzoic acid in the presence of a coupling agent such as HATU or PyBOP. The resulting compound is then deprotected using trifluoroacetic acid to yield 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide.
Wissenschaftliche Forschungsanwendungen
1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has been used in a range of scientific research applications, including as a tool for studying the role of proline derivatives in biological systems. In particular, 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has been shown to bind to the proline-binding site of cyclophilin A, an enzyme that is involved in a range of biological processes. 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has also been used to study the role of proline derivatives in protein folding and stability.
Eigenschaften
IUPAC Name |
1-(4-pyrrol-1-ylbenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-15(20)14-4-3-11-19(14)16(21)12-5-7-13(8-6-12)18-9-1-2-10-18/h1-2,5-10,14H,3-4,11H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGMITAQXUIGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B5439887.png)
![3-[2-fluoro-4-(1-piperidinyl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5439895.png)
![4-{[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5439897.png)
![2-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2-ethoxyphenoxy}acetamide](/img/structure/B5439911.png)
![4-[4-(1H-1,2,4-triazol-3-ylcarbonyl)piperazin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5439922.png)
![3-(benzylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5439928.png)
![4-{4-[(4-tert-butylbenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5439934.png)
![methyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5439940.png)
![4-[3-(2,3-dimethoxyphenyl)-1-phenyl-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5439948.png)
![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B5439956.png)
![methyl N-({[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-hydroxy-4-oxo-4H-chromen-7-yl]oxy}acetyl)tryptophanate](/img/structure/B5439957.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5439962.png)
